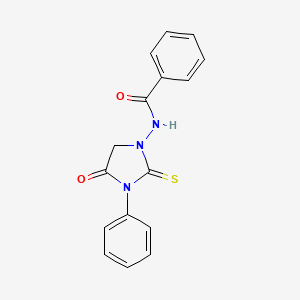
Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide is a heterocyclic compound with the molecular formula C₁₆H₁₃N₃O₂S. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxo-3-phenyl-2-thioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Benzothiazole derivatives: Used in various medicinal applications.
Uniqueness
N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide stands out due to its unique combination of a thioxoimidazolidine ring and a benzamide moiety, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
142917-00-8 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14-11-18(17-15(21)12-7-3-1-4-8-12)16(22)19(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,21) |
InChI Key |
CMBCGTQAMUKMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
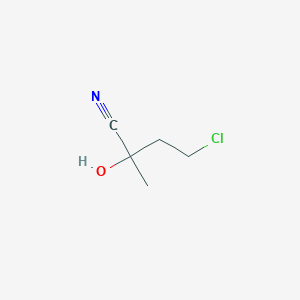
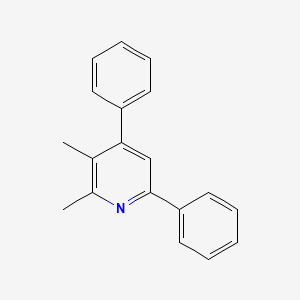
![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)

![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)

![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
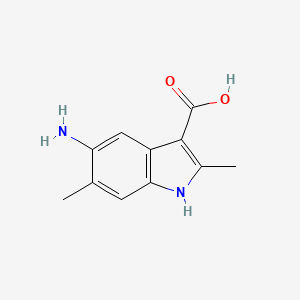
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
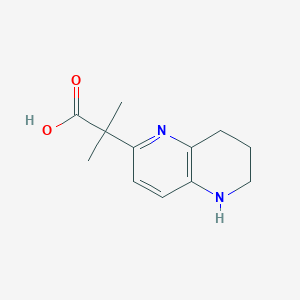
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)
